molecular formula C10H15NO2 B1379150 Methyl 3-(1-cyanocyclobutyl)butanoate CAS No. 1461713-32-5

Methyl 3-(1-cyanocyclobutyl)butanoate

Cat. No.: B1379150
CAS No.: 1461713-32-5
M. Wt: 181.23 g/mol
InChI Key: GNKVAGPCJMNMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-cyanocyclobutyl)butanoate is an organic compound with the molecular formula C10H15NO2. It is a liquid at room temperature and is primarily used in research settings. This compound is characterized by the presence of a cyanocyclobutyl group attached to a butanoate ester, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate typically involves the reaction of 3-(1-cyanocyclobutyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(1-cyanocyclobutyl)butanoate has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Material Science: Its unique structure allows for the exploration of new materials with specific properties.

    Biological Studies: It is used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-(1-cyanocyclobutyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The cyanocyclobutyl group may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • Methyl 3-(1-cyanocyclopropyl)butanoate
  • Methyl 3-(1-cyanocyclopentyl)butanoate
  • Methyl 3-(1-cyanocyclohexyl)butanoate

Comparison: Methyl 3-(1-cyanocyclobutyl)butanoate is unique due to the presence of the four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its cyclopropyl and cyclohexyl analogs .

Properties

IUPAC Name

methyl 3-(1-cyanocyclobutyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKVAGPCJMNMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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